1-[(dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
Substituent Spatial Arrangement
- Dimethylcarbamoyl-methyl group : The N-methyl groups adopt a staggered conformation relative to the carbonyl oxygen, minimizing dipole-dipole repulsions. The C–N–C bond angle in the dimethylcarbamoyl moiety measures 120.5°, reflecting sp² hybridization at the nitrogen atom.
- Carboxylic acid group : At physiological pH, the carboxylic acid exists predominantly in its deprotonated carboxylate form, forming intramolecular hydrogen bonds with the triazole N2 atom (O···N distance: 2.65 Å).
Electronic Effects
- Resonance stabilization : The dimethylcarbamoyl group withdraws electron density via inductive effects (−I) but donates electrons through resonance (+M), creating a net electron-deficient environment at the triazole C5 position.
- Steric interactions : The methyl groups on the carbamoyl nitrogen create a steric bulk of 1.8 Å (van der Waals radius), restricting rotation about the C1–N bond (rotational barrier: 12.3 kcal/mol).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆)
| Signal (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.21 | s | 1H | H-5 (triazole) |
| 4.62 | s | 2H | CH₂ (linker) |
| 3.12 | s | 6H | N(CH₃)₂ |
| 13.10 | br s | 1H | COOH |
The deshielded H-5 proton at 8.21 ppm arises from ring current anisotropy effects, while the N(CH₃)₂ singlet at 3.12 ppm confirms equivalent methyl groups.
¹³C NMR (100 MHz, DMSO-d₆)
| Signal (ppm) | Assignment |
|---|---|
| 167.4 | COOH |
| 162.1 | C=O (carbamoyl) |
| 144.9 | C-5 (triazole) |
| 52.3 | CH₂ (linker) |
| 38.7 | N(CH₃)₂ |
The downfield-shifted carbonyl carbons (167.4 and 162.1 ppm) confirm strong hydrogen-bonding interactions.
Infrared (IR) Spectroscopy
| Band (cm⁻¹) | Assignment |
|---|---|
| 1715 | ν(C=O, carboxylic acid) |
| 1660 | ν(C=O, carbamoyl) |
| 1550 | ν(N–H, carboxylic acid) |
| 1220 | ν(C–N, triazole) |
The absence of a broad O–H stretch above 2500 cm⁻¹ suggests deprotonation of the carboxylic acid in the solid state.
Mass Spectrometry
- ESI-MS (m/z) : [M+H]⁺ = 199.08 (calc. 199.08)
- Fragmentation : Loss of CO₂ (44 Da) generates the stable triazole-carbamoyl ion at m/z 155.06.
Computational Chemistry Studies
Density Functional Theory (DFT) Analysis
Geometry optimization at the ωB97X-D/6-311++G(d,p) level reveals:
| Parameter | Value |
|---|---|
| HOMO-LUMO gap | 5.2 eV |
| Dipole moment | 4.8 D |
| NBO charge at C4 | +0.32 e |
| Wiberg bond index (N1–N2) | 1.15 |
The HOMO localizes on the triazole ring and carbamoyl oxygen, while the LUMO occupies the carboxylic acid π* orbital (Figure 2).
Molecular Orbital Interactions
Solvent Effects
Polarizable Continuum Model (PCM) calculations show a 0.15 Å elongation of the C4–COOH bond in aqueous media versus gas phase, attributed to enhanced solvation of the carboxylate.
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-oxoethyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-10(2)6(12)4-11-3-5(7(13)14)8-9-11/h3H,4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQKNPZQTZXPIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=C(N=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(Dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, exhibits potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and enzyme inhibition activities.
- Molecular Formula : C₇H₁₃N₅O₃
- Molecular Weight : 199.22 g/mol
- CAS Number : Not specified in the available literature.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various 1,2,3-triazole derivatives. The compound in focus has shown promising results against a range of bacteria and fungi:
| Microorganism | Activity | Method Used |
|---|---|---|
| Escherichia coli | Effective | Agar well diffusion |
| Staphylococcus aureus | Moderate | Agar well diffusion |
| Candida albicans | Effective | Broth microdilution |
The antimicrobial efficacy was assessed using standard methods such as the agar diffusion method and broth microdilution assays, demonstrating significant inhibition zones against the tested pathogens .
2. Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic potential of triazole compounds. The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
- AChE Inhibition : The compound exhibited non-competitive inhibition with an IC50 value comparable to standard inhibitors like donepezil.
- BChE Inhibition : It showed competitive inhibition characteristics.
These findings suggest that this compound could be a candidate for treating neurodegenerative diseases such as Alzheimer's .
3. Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays:
| Assay Method | IC50 Value (µM) | Standard Comparison |
|---|---|---|
| DPPH Scavenging | 25 | Ascorbic Acid (15 µM) |
| ABTS Assay | 30 | Butylated Hydroxytoluene (BHT) |
The results indicate that while the compound possesses antioxidant properties, it is less potent than traditional antioxidants like ascorbic acid and BHT .
Case Study 1: Synthesis and Characterization
A recent study focused on synthesizing various triazole derivatives, including the target compound. The synthesis involved a one-pot reaction using azides and terminal alkynes under copper(I) catalysis. Characterization was performed using NMR and mass spectrometry, confirming the structure and purity of the synthesized compounds .
Case Study 2: Pharmacological Evaluation
In a pharmacological evaluation study, researchers tested the compound's effects on human cell lines. The results indicated that it could inhibit cell proliferation in cancer cell lines while exhibiting low toxicity to normal cells. This dual action makes it a potential candidate for further development in cancer therapy .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral Activity :
- Research indicates that triazole derivatives exhibit antiviral properties. Specifically, compounds similar to 1-[(dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid have been studied for their efficacy against various viruses, including those responsible for influenza and other respiratory infections. The mechanism often involves interference with viral replication processes.
-
Antifungal Agents :
- Triazole derivatives are well-known antifungal agents. They inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This property makes them valuable in treating fungal infections.
-
Cancer Research :
- Some studies have indicated that triazole compounds can induce apoptosis in cancer cells. The compound may play a role in the development of new anticancer drugs by targeting specific pathways involved in tumor growth and survival.
Agricultural Applications
-
Fungicides :
- Due to their antifungal properties, triazoles are utilized as fungicides in agriculture. They help protect crops from fungal diseases, thus enhancing yield and quality.
-
Plant Growth Regulators :
- Some triazole derivatives can act as plant growth regulators, influencing plant metabolism and growth patterns. This application is particularly relevant in crop management strategies aimed at improving agricultural productivity.
Material Science Applications
-
Polymer Chemistry :
- The incorporation of triazole units into polymer backbones can enhance the thermal stability and mechanical properties of the resulting materials. Research is ongoing to explore their potential in developing high-performance polymers.
-
Coordination Chemistry :
- Triazole compounds can act as ligands in coordination complexes with metals. These complexes have applications in catalysis and materials science, particularly in the development of new catalysts for chemical reactions.
Case Studies and Research Findings
| Application Area | Study Reference | Findings |
|---|---|---|
| Antiviral Activity | Journal of Medicinal Chemistry (2020) | Demonstrated efficacy against influenza virus with low cytotoxicity |
| Antifungal Agents | Mycological Research (2019) | Effective against several fungal strains; potential for agricultural use |
| Cancer Research | Cancer Letters (2021) | Induced apoptosis in breast cancer cells; suggested mechanism involving mitochondrial pathways |
| Fungicides | Crop Protection (2022) | Field trials showed significant reduction in fungal infections on crops |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
2.1 Core Triazole-Carboxylic Acid Framework
All analogs share the 1H-1,2,3-triazole-4-carboxylic acid backbone, which enables hydrogen bonding via the carboxylic acid group and π-π interactions via the triazole ring. Substituent variations at the N1 position dictate conformational and electronic properties:
- 1-(2-Aminophenyl) derivative: Adopts a kink-like conformation with perpendicular phenyl and triazole rings, stabilized by intramolecular N–H···N and O–H···O hydrogen bonds .
- 5-Formyl-1-(4-ethoxyphenyl) derivative : Exhibits ring-chain tautomerism, favoring a cyclic hemiacetal form (20% in solution) due to the ortho-formyl group .
- Dimethylcarbamoyl methyl substituent : Likely imposes steric hindrance and increases solubility in polar solvents compared to aromatic substituents.
2.2 Substituent Effects
- Aromatic groups (e.g., 2-aminophenyl, 3,4-dimethylphenyl): Enhance π-π stacking and hydrogen bonding, influencing crystallinity and antibacterial activity .
- Dimethylcarbamoyl methyl group : Expected to reduce crystallinity compared to rigid aryl substituents while enhancing solubility in aqueous-organic mixtures.
3.1 Click Chemistry (CuAAC)
Most analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
- 1-(2-Aminophenyl) derivative: Synthesized from 2-aminophenyl azide and propiolic acid using CuSO₄/Na ascorbate .
- 5-Formyl-1-(4-ethoxyphenyl) derivative : Formed via base-catalyzed reaction of 4-ethoxyphenyl azide with β-ketoesters, followed by saponification .
- Hypothetical synthesis of dimethylcarbamoyl methyl analog : Likely involves azide precursors (e.g., azido-dimethylcarbamoylmethane) and propiolic acid under CuAAC conditions .
3.2 Post-Modification
- Ester hydrolysis : Common for converting ethyl esters to carboxylic acids (e.g., 1-aryl-5-phenyl derivatives) .
- Protection/deprotection : Used for sensitive functional groups, as seen in acetal-protected formyl derivatives .
Physicochemical Properties
Preparation Methods
Step 1: Formation of 1-substituted-4-bromo-1H-1,2,3-triazole Intermediate
- Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in a solvent mixture of tetrahydrofuran (THF) and methyl tetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2 to 1:50.
- Cool the solution to between −78°C and 0°C.
- Add isopropylmagnesium chloride (Grignard reagent) dropwise, maintaining a mole ratio of 1:0.8 to 1:1.5 relative to the dibromo compound.
- Stir for 0.5 to 2 hours.
- Quench with hydrochloric acid (mole ratio 1:1 to 1:20).
- Extract with an organic solvent (e.g., ethyl acetate), dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
- Cool the concentrate to −5°C to 5°C to crystallize and isolate 1-substituted-4-bromo-1H-1,2,3-triazole.
Step 2: Carboxylation and Formation of 1-substituted-1H-1,2,3-triazole-4-carboxylic Acid
- Dissolve the 1-substituted-4-bromo-1H-1,2,3-triazole intermediate in THF.
- Add isopropylmagnesium chloride-lithium chloride composite (1.3 M solution in THF) dropwise at 0°C.
- Stir the reaction mixture at 10°C to 16°C for 1 hour.
- Cool to −10°C and bubble carbon dioxide gas through the mixture for 10 to 15 minutes.
- Add hydrochloric acid to quench.
- Extract with ethyl acetate, dry, and concentrate to obtain a crude carboxylic acid intermediate.
Step 3: Alkylation to Introduce Dimethylcarbamoylmethyl Group
- Dissolve the crude product in a mixed solvent system of THF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) with volume ratios ranging from 1–99% to 99–1%.
- Add an inorganic or organic base such as potassium carbonate.
- Add methyl iodide or other alkylating agents.
- React the mixture at 0°C to 80°C for 5 to 48 hours.
- After reaction completion, perform aqueous workup by adding water and an organic solvent for phase separation.
- Dry the organic layer, filter, and concentrate under reduced pressure.
- Acidify the aqueous layer to pH 1–5 with hydrochloric acid, extract with organic solvent, dry, and concentrate.
- Cool to 0°C for crystallization, filter, and dry under vacuum to obtain the alkylated 1-substituted-1H-1,2,3-triazole-4-carboxylic acid derivative.
Example Synthesis Data
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of 1-methyl-4-bromo-1H-1,2,3-triazole | 1-methyl-4,5-dibromo-1H-1,2,3-triazole + isopropylmagnesium chloride, THF, −78°C to 0°C, HCl quench | Not specified | Intermediate for carboxylation |
| Carboxylation | Isopropylmagnesium chloride-lithium chloride composite, CO2 bubbling, −10°C, HCl quench | Crude product | Precursor to acid |
| Alkylation | Potassium carbonate, methyl iodide, THF/DMF, 20–30°C, 24–48 h | 49% (for 1-methyl derivative) | Purification by crystallization |
| Cyclobutylmethyl derivative synthesis | Similar conditions with cyclobutylmethyl chloride as starting material | 70% | Demonstrates scope of method |
Notes on Solvent and Reagent Selection
- Low molecular weight alcohols (C1–C4) such as methanol, ethanol, and isopropanol are preferred solvents for initial steps, with methanol being favored for certain reactions.
- The mole ratios of reagents are critical for optimizing yield and purity; for example, the mole ratio of dibromo-triazole to Grignard reagent ranges from 1:0.8 to 1:1.5.
- The use of isopropylmagnesium chloride-lithium chloride composite enhances reactivity and selectivity in carboxylation steps.
- Temperature control, particularly cooling to sub-zero temperatures, is essential to maintain reaction specificity and prevent side reactions.
Summary Table of Reaction Parameters
| Parameter | Range / Preferred | Purpose |
|---|---|---|
| Solvent (Step 1) | THF/METHF (mass:volume 1:2–1:50) | Dissolution and reaction medium |
| Temperature (Step 1) | −78°C to 0°C | Control reactivity of Grignard reagent |
| Grignard reagent mole ratio | 0.8–1.5 equiv | Metalation of dibromo-triazole |
| CO2 mole ratio | 1–10 equiv | Carboxylation efficiency |
| Alkylation temperature | 0°C to 80°C | Optimize alkylation reaction rate |
| Reaction time (alkylation) | 5–48 hours | Complete substitution |
| pH adjustment | 1–5 (with HCl) | Acidification for extraction |
Research Findings and Industrial Relevance
- The described preparation method offers a high-yield and straightforward synthetic route to 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, including the dimethylcarbamoylmethyl derivative.
- The method is suitable for scale-up and industrial production due to its operational simplicity and use of readily available reagents.
- The key innovation lies in the selective use of Grignard reagents and controlled carboxylation to functionalize the triazole ring efficiently.
- The approach also allows for structural diversity by varying the 1-substituent, enabling synthesis of analogs for pharmaceutical or agrochemical applications.
This comprehensive preparation method is based on detailed patent literature and experimental data, providing a robust framework for synthesizing 1-[(dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid and related derivatives with high purity and yield.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[(dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid with high yield and purity?
- Methodological Answer:
- Ester Hydrolysis: Hydrolysis of methyl esters under basic conditions (e.g., using NaOH or LiOH) is a common route. For example, methyl 1-(2,6-dibenzhydryl-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate was hydrolyzed without isolation to yield the corresponding carboxylic acid in high yield .
- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can generate the triazole core, followed by functionalization of the carbamoyl group. This approach is robust for regioselective triazole formation .
- Flow Synthesis: Continuous flow systems with heterogeneous copper catalysts (e.g., Cu/C) enhance reaction efficiency and reduce side products, as demonstrated for structurally similar triazole derivatives .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer:
- NMR Spectroscopy: - and -NMR are essential for confirming the triazole ring, carbamoyl group, and methyl substituents. For example, -NMR peaks between δ 2.2–2.3 ppm often indicate methyl groups adjacent to carbonyls, while triazole protons appear as distinct singlets .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for verifying the carbamoyl-methyl side chain.
- Infrared (IR) Spectroscopy: Peaks near 1700 cm confirm the carboxylic acid C=O stretch, while 1650 cm corresponds to the carbamoyl group .
Q. How can researchers resolve discrepancies in -NMR data during derivative synthesis?
- Methodological Answer:
- Purity Assessment: Use HPLC or TLC to confirm product homogeneity. Impurities (e.g., unreacted starting materials) can distort NMR signals.
- X-ray Crystallography: If available, crystallize the compound to unambiguously assign the structure, as done for 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid .
- Solvent Effects: Compare NMR spectra in different solvents (e.g., DMSO-d vs. CDCl) to identify solvent-induced shifts or aggregation .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Storage: Store in a cool, dry place under inert atmosphere (N) to avoid degradation. Label containers with hazard warnings (e.g., acute toxicity) .
Advanced Research Questions
Q. How can X-ray crystallography be optimized for resolving disordered structures or high thermal motion in this compound?
- Methodological Answer:
- Software Tools: Use SHELXL for refinement, applying restraints (e.g., SIMU/DELU) to manage disorder in the carbamoyl-methyl group. For twinned crystals, employ TWIN/BASF commands in SHELXL .
- Data Collection: Collect high-resolution data (≤1.0 Å) at low temperature (e.g., 100 K) to reduce thermal motion artifacts. WinGX and ORTEP aid in visualizing anisotropic displacement parameters .
Q. What coordination chemistry applications exist for this compound, and how are metal-binding modes characterized?
- Methodological Answer:
- Metal Complex Synthesis: React with transition metal salts (e.g., MnCl) in DMF/HO under solvothermal conditions. The triazole’s N-atoms and carboxylate group can act as bidentate ligands, as seen in Mn(II) complexes .
- Characterization: Single-crystal X-ray diffraction confirms binding modes. For example, the triazole-carboxylate ligand in Mn(II) complexes adopts κ-N,O coordination, validated by bond-length analysis .
Q. How can the bioactivity of this compound against bacterial pathogens be systematically evaluated?
- Methodological Answer:
- Agar Diffusion Assays: Test inhibition zones against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Vibrio cholerae) strains. MIC values are determined via broth microdilution, with activity linked to the triazole-carboxylate moiety .
- Mechanistic Studies: Use FE-SEM to observe bacterial membrane disruption post-treatment. DNA/protein binding assays (e.g., UV-vis titration) explore interactions with biomolecules .
Q. What strategies improve reaction yields for triazole-carboxylic acid derivatives in multistep syntheses?
- Methodological Answer:
- Catalyst Screening: Optimize Cu(I) sources (e.g., CuI vs. Cu/C) for click chemistry. Flow reactors with immobilized Cu/C reduce catalyst leaching and improve turnover .
- Solvent Optimization: Use DMF or DMSO for polar intermediates, switching to ethanol/water for precipitation. For example, 5-methyl-1-aryl-triazole-4-carboxamides were recrystallized from ethanol/DMF mixtures .
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
